2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
Its structural complexity arises from the isoquinoline core substituted with dichlorophenyl and oxime functionalities, which may influence its physicochemical and biological properties. Key synonyms include HMS569M12 and AKOS005091549 .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-4-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl4N2O4/c25-16-7-5-14(21(27)9-16)12-33-29-11-20-18-3-1-2-4-19(18)23(31)30(24(20)32)34-13-15-6-8-17(26)10-22(15)28/h1-11,20H,12-13H2/b29-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPGUBYGJYQTPN-KYMQWJLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl)C=NOCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl)/C=N\OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichlorophenylmethanol with isoquinoline derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarity Metrics
Computational methods such as Tanimoto coefficients and Dice indexes are widely used to quantify molecular similarity. For instance:
- Aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using the Tanimoto method .
- The US-EPA CompTox Chemicals Dashboard employs Tanimoto-based similarity searches (threshold >0.8) to cluster structurally related compounds for read-across assessments .
Applying these metrics to the target compound, its dichlorophenyl and methoxy groups may yield high similarity scores with:
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (), which shares aromatic chlorophenyl and methoxyphenyl substituents.
- Pyrrolo-thiazolo-pyrimidine derivatives (), which feature analogous chlorophenyl and methoxyphenyl groups but differ in core heterocycles.
Table 1: Structural Comparison Based on Substituents
Bioactivity and Pharmacokinetic Profiling
While direct bioactivity data for the target compound are unavailable, structurally related compounds exhibit notable properties:
- Quinoline derivatives () are often explored for antimicrobial or anticancer activities due to their planar aromatic cores.
- Molecular docking studies () suggest that compounds with halogenated aromatic systems exhibit enhanced binding to enzyme active sites, such as kinases or HDACs .
Table 2: Predicted Pharmacokinetic Properties
| Property | Target Compound (Predicted) | 4k () | SAHA () |
|---|---|---|---|
| LogP (Lipophilicity) | High (~4.5) | Moderate (~3.2) | Moderate (~2.8) |
| Solubility | Low | Low | Moderate |
| Bioavailability | Moderate | Moderate | High |
Computational and Experimental Validation Gaps
- Molecular Networking : Clustering via MS/MS fragmentation patterns () could reveal bioactivity similarities between the target compound and fungal-derived dichlorophenyl esters .
- QSAR Models : Predictive models () may infer toxicity or efficacy based on structural analogs like 4k .
- Hazard Data : The US-EPA Dashboard () could identify structurally similar compounds with established toxicity profiles for read-across assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
